molecular formula C24H21NO4S B2955021 3-hydroxy-4-(phenylsulfonyl)-1,5-di-p-tolyl-1H-pyrrol-2(5H)-one CAS No. 1358683-02-9

3-hydroxy-4-(phenylsulfonyl)-1,5-di-p-tolyl-1H-pyrrol-2(5H)-one

Cat. No. B2955021
CAS RN: 1358683-02-9
M. Wt: 419.5
InChI Key: SLTTXWHSCDVFAD-UHFFFAOYSA-N
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Description

3-hydroxy-4-(phenylsulfonyl)-1,5-di-p-tolyl-1H-pyrrol-2(5H)-one, also known as PFT-α, is a small molecule inhibitor that has gained significant attention in scientific research. PFT-α has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

Scientific Research Applications

Novel Synthesis Methods and Biological Activities

One-Pot Synthesis Techniques

A study by Akbari et al. (2022) presents a one-pot three-component synthesis technique for creating novel pyrrolin-2-ones, which are related to the compound of interest. These synthesized molecules exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties, among others. This method's efficiency in aqueous media highlights the potential for environmentally friendly synthesis approaches for related compounds (Akbari, Kabirifard, Balalaie, & Amini, 2022).

Antimicrobial Activity

The synthesized heterocycles from related studies have shown promising antimicrobial activities. For instance, compounds derived from similar pyrrol-2-one structures have been investigated for their ability to inhibit bacterial and fungal growth, which could indicate the potential pharmaceutical applications of the compound (Alsaedi, Farghaly, & Shaaban, 2019).

Chemical Properties and Interactions

Molecular Interactions

Research by Gerkin (2000) on a structurally related compound explores the hydrogen bonds and C-H...O interactions in its enol tautomer. Understanding these molecular interactions can provide insights into the reactivity and potential applications of 3-hydroxy-4-(phenylsulfonyl)-1,5-di-p-tolyl-1H-pyrrol-2(5H)-one in synthesizing more complex molecules or as part of larger molecular assemblies (Gerkin, 2000).

Potential Applications in Material Science

Electrochemical Properties

Narula and Noftle (1999) studied the electrochemical oxidation of pyrrole species, which could be relevant for the compound , considering its potential electroactive properties. Such investigations can lead to applications in electronic materials or sensors, where the electrochemical behavior of compounds plays a critical role (Narula & Noftle, 1999).

properties

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-1,2-bis(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-8-12-18(13-9-16)21-23(30(28,29)20-6-4-3-5-7-20)22(26)24(27)25(21)19-14-10-17(2)11-15-19/h3-15,21,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTTXWHSCDVFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(phenylsulfonyl)-1,5-di-p-tolyl-1H-pyrrol-2(5H)-one

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